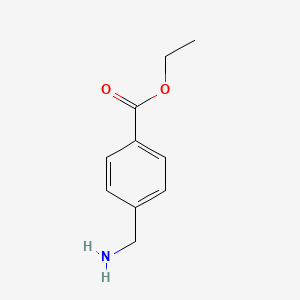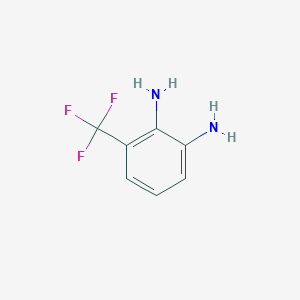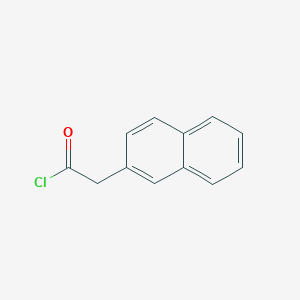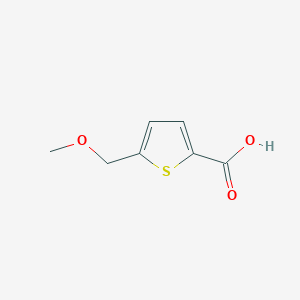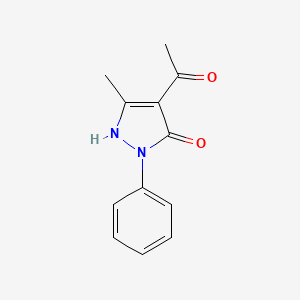
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanon
Übersicht
Beschreibung
“1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the linear formula C12H12O2N2 . It is a solid in form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A series of structurally diverse and biologically potent diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates has been synthesized by a one-pot reaction of 5-methyl-2phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The compound reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical and Chemical Properties Analysis
The compound is a solid in form . The InChI key for this compound is LRVOFDVMZZYXLR-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Antileishmanial und Antimalaria-Anwendungen
4-Acetyl-5-methyl-2-phenyl-1H-pyrazol-3-on: hat sich in der Behandlung von parasitären Krankheiten als vielversprechend erwiesen. Eine Molekülsimulationsstudie hob seine potente in-vitro-Antipromastigoten-Aktivität hervor, mit einem wünschenswerten Anpassungsmuster in der LmPTR1-Tasche des Parasiten, die durch eine geringere Bindungsfreie Energie gekennzeichnet ist . Dies deutet auf sein Potenzial als Leitstruktur für die Entwicklung neuer Antileishmanial- und Antimalaria-Medikamente hin.
Antidiabetische Mittel
Die Derivate der Verbindung wurden als Zwischenprodukte bei der Synthese nicht-racemischer γ-bicyclischer Heteroarylpiperazin- und Heteroarylpiperidin-substituierter Prolinylthiazolidine verwendet. Diese Derivate wirken als selektive und oral wirksame Dipeptidylpeptidase-4-Inhibitoren, die bei der Behandlung von Diabetes wichtig sind .
Antibakterielle Aktivität
Die Forschung hat gezeigt, dass bestimmte Derivate dieser Verbindung eine signifikante antibakterielle und antifungale Aktivität aufweisen. Diese Aktivitäten machen sie zu einem wertvollen Gerüst für die Entwicklung neuer antimikrobieller Wirkstoffe, die im Kampf gegen arzneimittelresistente Krankheitserreger von entscheidender Bedeutung sind .
Koordinationschemie
Der Pyrazolring, ein Schlüsselelement dieser Verbindung, ist bekannt für seine Koordinationsfähigkeit mit verschiedenen Metallen. Dies macht ihn zu einem wichtigen Liganden bei der Synthese von Koordinationsverbindungen, die Anwendungen von der Katalyse bis zur Materialwissenschaft haben .
Materialwissenschaft
Aufgrund seiner strukturellen Eigenschaften kann 4-Acetyl-5-methyl-2-phenyl-1H-pyrazol-3-on in der Materialwissenschaft eingesetzt werden, insbesondere bei der Entwicklung organischer Halbleiter und leitfähiger Polymere. Seine Derivate können so konzipiert werden, dass sie wünschenswerte elektronische Eigenschaften für den Einsatz in elektronischen Geräten aufweisen .
Organische Synthese
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Sie kann verschiedene chemische Reaktionen eingehen, um eine Vielzahl von strukturell unterschiedlichen Molekülen zu erzeugen. Diese Moleküle können Anwendungen in der Pharmazie, Agrochemie und Farbstoffindustrie finden .
Photophysikalische Eigenschaften
Pyrazolderivate, einschließlich 4-Acetyl-5-methyl-2-phenyl-1H-pyrazol-3-on, werden auf ihre photophysikalischen Eigenschaften untersucht. Sie können bei der Entwicklung fluoreszierender Sonden und Sensoren verwendet werden, die wichtige Werkzeuge in der biologischen Forschung und Diagnostik sind .
Wirkmechanismus
While the specific mechanism of action for “1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is not explicitly mentioned in the search results, it’s worth noting that pyrazole derivatives have demonstrated rich pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
The effects of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins . Moreover, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . These interactions can lead to changes in gene expression, protein synthesis, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained activation of stress response pathways and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Eigenschaften
IUPAC Name |
4-acetyl-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-11(9(2)15)12(16)14(13-8)10-6-4-3-5-7-10/h3-7,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZXQDLRICAIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333259 | |
| Record name | STK074598 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37703-59-6 | |
| Record name | STK074598 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: Can 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone be used to extract metal ions?
A: Yes, research indicates that 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (abbreviated as HTcP in the study) can extract copper (II) ions from aqueous solutions []. This extraction process is most efficient at a pH range of 4.00 - 8.00 using a 0.05M HTcP solution in chloroform []. The presence of sulphate and nitrate ions in the aqueous solution can impact the extraction efficiency. Higher concentrations of these ions generally decrease the amount of copper (II) extracted, likely due to the formation of copper complexes with these anions [].
Q2: How does the addition of butanol affect the extraction of copper (II) ions by 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone?
A: Adding butanol to the organic phase containing 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and chloroform creates a synergistic effect, slightly enhancing the extraction of copper (II) ions []. This addition also shifts the pH value at which 50% of the metal ion is extracted (pH 1/2) to lower values []. This suggests that butanol participates in the extraction process, possibly by stabilizing the extracted copper complex.
Q3: Can 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone act as a ligand in the formation of metal complexes?
A: Absolutely. Research demonstrates that 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can act as a ligand, coordinating with ruthenium metal centers []. Reactions involving this compound with arene ruthenium complexes, in the presence of a base, lead to the formation of mononuclear and tetranuclear metallacycles []. This highlights the versatility of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone in coordinating with metal ions and forming diverse metal complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)
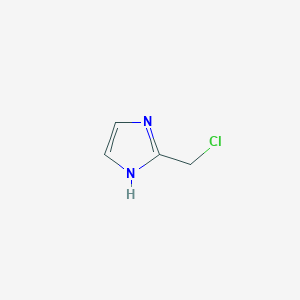
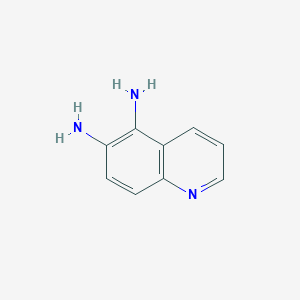
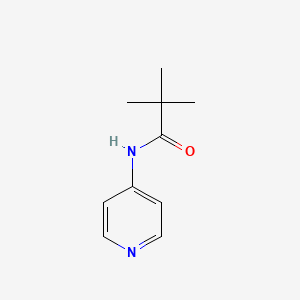
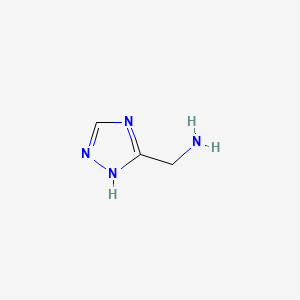
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)
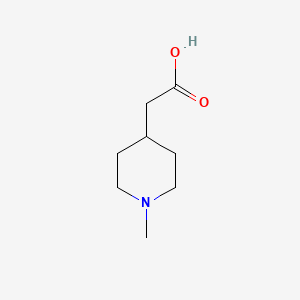
![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)
![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
